molecular formula C11H15F3N2O2 B15113476 N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide

N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide

Cat. No.: B15113476
M. Wt: 264.24 g/mol
InChI Key: MWNJXNVITGTQBB-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an oxazole ring, and a trifluorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Trifluorobutanamide Moiety: This step involves the reaction of the oxazole intermediate with trifluorobutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluorobutanamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-butyl-1,2-oxazol-5-yl)but-2-enamide
  • N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl}acetamide

Uniqueness

N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide is unique due to its trifluorobutanamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where fluorinated groups are advantageous.

Properties

Molecular Formula

C11H15F3N2O2

Molecular Weight

264.24 g/mol

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide

InChI

InChI=1S/C11H15F3N2O2/c1-10(2,3)7-6-9(18-16-7)15-8(17)4-5-11(12,13)14/h6H,4-5H2,1-3H3,(H,15,17)

InChI Key

MWNJXNVITGTQBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)CCC(F)(F)F

Origin of Product

United States

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